Ganoderic Acid C6

Description

Contextualization of Ganoderic Acid C6 within the Lanostane (B1242432) Triterpenoid (B12794562) Family

Triterpenoids are a large class of organic compounds derived from the isoprene (B109036) unit frontiersin.orgnih.gov. Those isolated from Ganoderma species are primarily characterized by a lanostane carbon skeleton encyclopedia.pubnih.gov. This places this compound firmly within the lanostane triterpenoid family, which is typical of compounds found in this fungal genus ontosight.aiencyclopedia.pubnih.gov. Ganoderic acids, including this compound, are highly oxygenated lanostane-type triterpenes researchgate.netnih.govmedchemexpress.com. The structural diversity among ganoderic acids, arising from variations in functional groups and side chains, contributes to their varied pharmacological profiles mdpi.com. This compound has a molecular formula of C₃₀H₄₂O₈ and a molecular weight of approximately 530.6 g/mol nih.govbiosynth.com. Its formal name is 3β,12β-dihydroxy-7,11,15,23-tetraoxo-lanost-8-en-26-oic acid caymanchem.combiomol.com.

Significance of this compound in Natural Product Chemistry and Biomedical Research

This compound is a natural product that has been isolated from Ganoderma lucidum caymanchem.combiomol.comnpatlas.org. Its identification and characterization are important aspects of natural product chemistry, contributing to the understanding of the chemical constituents of medicinal fungi researchgate.netjfda-online.com. Research into this compound and other ganoderic acids has revealed a range of biological activities, highlighting their significance in biomedical research ontosight.aimdpi.comresearchgate.net. These activities have led to investigations into their potential therapeutic applications ontosight.aimdpi.comresearchgate.net.

Detailed research findings on this compound include its identification and quantification in Ganoderma species. For instance, a study on Ganoderma tsugae identified and quantitated this compound along with eight other triterpenoids using reverse-phase HPLC jfda-online.com. The study reported the retention time and provided spectral data for this compound jfda-online.com.

| Compound | Retention Time (min) |

| Ganoderic acid A | 17.25 |

| Ganoderic acid B | 18.89 |

| Ganoderic acid C | 20.11 |

| Ganoderic acid D | 21.66 |

| Ganoderic acid E | 22.84 |

| Ganoderic acid C5 | 24.30 |

| This compound | 25.67 |

| Ganoderic acid G | 27.15 |

| Ganoderenic acid D | 28.50 |

Table 1: Retention times of nine ganoderic acids, including this compound, analyzed by reverse-phase HPLC. jfda-online.com

Further research indicates that this compound has shown inhibitory activity against aldose reductase medchemexpress.comabmole.commedchemexpress.com. Aldose reductase is an enzyme involved in various metabolic pathways and has been implicated in complications of diabetes abmole.commedchemexpress.com. This finding underscores the potential significance of this compound in biomedical research, particularly in the context of enzyme inhibition studies medchemexpress.comabmole.commedchemexpress.com.

The study of this compound contributes to the broader understanding of the therapeutic potential of Ganoderma triterpenoids, which are continuously being explored for various biological activities including anti-inflammatory, antitumor, and antimicrobial effects ontosight.aimdpi.comnih.govresearchgate.net.

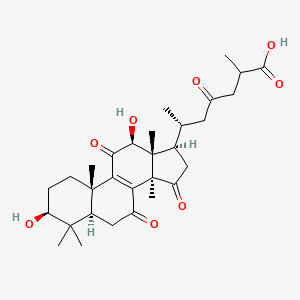

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(6R)-6-[(3S,5R,10S,12S,13R,14R,17R)-3,12-dihydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H42O8/c1-14(10-16(31)11-15(2)26(37)38)17-12-21(34)30(7)22-18(32)13-19-27(3,4)20(33)8-9-28(19,5)23(22)24(35)25(36)29(17,30)6/h14-15,17,19-20,25,33,36H,8-13H2,1-7H3,(H,37,38)/t14-,15?,17-,19+,20+,25-,28+,29+,30+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTYTWXWAFWKSTA-YBFNEQRTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(=O)CC4C3(CCC(C4(C)C)O)C)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC(=O)CC(C)C(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1([C@@H](C(=O)C3=C2C(=O)C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H42O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Origin and Isolation Studies of Ganoderic Acid C6

Isolation Procedures from Ganoderma Species (e.g., Ganoderma lucidum, Ganoderma tsugae)

The isolation of ganoderic acid C6 typically involves extracting triterpenoids from the fungal material, such as the fruiting bodies, and then employing chromatographic techniques to separate and purify individual compounds.

In studies focusing on Ganoderma tsugae, this compound has been isolated from the fruiting body. A method for isolating ganoderic acids from G. tsugae involves purifying acidic ethyl acetate (B1210297) soluble materials (crude triterpenoids) obtained from the fungus. Subsequent separation of these materials can be achieved using semi-preparative High-Performance Liquid Chromatography (HPLC). This compound, along with other ganoderic acids like A, B, C, D, E, C5, and G, as well as ganoderenic acid D, have been isolated using this approach. jfda-online.comncl.edu.twjfda-online.com A reverse-phase HPLC method utilizing a C18 column with a gradient elution of acetonitrile (B52724) and 2% acetic acid has been established for the determination and analysis of these triterpenoids in G. tsugae. jfda-online.comjfda-online.com

For Ganoderma lucidum, this compound has been isolated from the fruiting body. biocrick.com Isolation procedures for triterpenoids from G. lucidum can involve techniques such as counter-current chromatography (CCC). researchgate.net A method using stepwise CCC has successfully separated this compound from crude extracts of G. lucidum. researchgate.net This method has been reported to be quicker and easier compared to previous methods for obtaining purified triterpenoids. researchgate.net Another study isolated this compound from the dichloromethane (B109758) extract of Ganoderma lucidum gills. biocrick.comjst.go.jp

These isolation procedures highlight the use of chromatographic methods to obtain purified this compound from Ganoderma species.

Diversity of this compound Occurrence in Different Ganoderma Strains and Developmental Stages

This compound has been reported to occur in Ganoderma lucidum and Ganoderma tsugae. jfda-online.comncl.edu.twjfda-online.comnih.gov Its presence has also been noted in Ganoderma lingzhi. mdpi.comresearchgate.netresearchmap.jp

The concentration of this compound can vary depending on the Ganoderma species, strain, and developmental stage. In Ganoderma lingzhi, metabolomic data suggests that this compound is among the triterpenoids produced at the mycelial stage, and its quantity can be highest during the early developmental stages. mdpi.com Specifically, studies on G. lingzhi at different growth stages have quantified this compound using techniques like liquid chromatography–tandem mass spectrometry (LC–MS/MS). researchgate.netresearchmap.jp Research indicates that the content of this compound, among other ganoderic acids, can differ across various growth stages of the fruiting body. researchgate.netresearchmap.jp

Research on Ganoderma tsugae has also analyzed the content of this compound in different samples, with total contents of nine ganoderic acids (including C6) in eight G. tsugae samples ranging between 0.28% and 2.20%. jfda-online.comjfda-online.com

While specific data on the variation of this compound across numerous Ganoderma strains is less detailed in the provided information, studies focusing on breeding new Ganoderma lucidum strains aim to increase the content of individual ganoderic acids, indicating variability among strains. frontiersin.org

The occurrence and relative abundance of this compound are influenced by the specific Ganoderma species and the developmental stage of the fungus.

Table 1: Occurrence of this compound in Ganoderma Species

| Ganoderma Species | Source Material | Notes |

| Ganoderma lucidum | Fruiting body | Isolated from gills and crude extract. biocrick.comresearchgate.netjst.go.jp |

| Ganoderma tsugae | Fruiting body | Isolated from acidic ethyl acetate soluble materials. jfda-online.comncl.edu.twjfda-online.com |

| Ganoderma lingzhi | Mycelium, Fruiting body | Present at mycelial stage; content varies with developmental stage. mdpi.comresearchgate.netresearchmap.jp |

Table 2: this compound Content Variation by Developmental Stage in Ganoderma lingzhi

| Developmental Stage (G. lingzhi) | Relative Quantity of this compound |

| Mycelial stage | Produced, can be highest quantity. mdpi.com |

| Early growth stage (Fruiting body) | Higher content compared to later stages. researchgate.netresearchmap.jp |

| Later growth stage (Fruiting body) | Lower content compared to early stages. researchgate.netresearchmap.jp |

Note: Data on specific quantitative differences across all strains and developmental stages is extensive and varies between studies and cultivation conditions.

Structural Elucidation and Advanced Spectroscopic Characterization of Ganoderic Acid C6

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Determination (1H-NMR, 13C-NMR, 2D-NMR)

NMR spectroscopy is a powerful tool for elucidating the structure and stereochemistry of organic molecules like Ganoderic Acid C6. Both proton (¹H) and carbon-13 (¹³C) NMR provide crucial information about the types of atoms present, their chemical environment, and their connectivity. Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, further enhance the ability to map the carbon-carbon and carbon-hydrogen frameworks and determine the relative positions of functional groups and substituents jst.go.jp.

Published ¹H NMR data for this compound in CDCl₃ show characteristic signals corresponding to its triterpenoid (B12794562) skeleton and functional groups. These include singlets for methyl groups at specific chemical shifts, as well as signals for protons adjacent to hydroxyl and carbonyl groups, and those on the lanostane (B1242432) ring system jfda-online.comncl.edu.tw. For instance, signals at δ 0.64, 0.90, 1.03, 1.37, and 1.69 ppm correspond to methyl protons, while doublets at δ 1.12 and 1.16 ppm indicate methyl groups coupled to neighboring protons jfda-online.comncl.edu.tw.

¹³C NMR spectroscopy provides complementary information by revealing the chemical environment of each carbon atom. The ¹³C NMR spectrum of this compound displays signals for the 30 carbon atoms in its structure, including characteristic resonances for carbonyl carbons (from ketone and carboxylic acid functionalities), carbons bearing hydroxyl groups, olefinic carbons, and the various carbons within the lanostane core researchgate.net. Analysis of these chemical shifts, along with data from 2D NMR experiments, allows for the assignment of each signal to a specific carbon in the molecule and helps confirm the proposed structure, including the positions of the hydroxyl and ketone groups and the double bond jst.go.jp.

Utilization of Infrared (IR) Spectroscopy in Functional Group Analysis

Infrared (IR) spectroscopy is employed to identify the characteristic functional groups present in this compound. By analyzing the absorption of infrared light at specific wavelengths, information about the vibrational modes of different chemical bonds can be obtained researchgate.net.

The IR spectrum of this compound (measured as a KBr pellet) exhibits key absorption bands that correspond to its functional groups jfda-online.comncl.edu.tw. A broad band around 3439 cm⁻¹ is indicative of the presence of hydroxyl (-OH) stretching vibrations jfda-online.comncl.edu.tw. Multiple strong bands in the region of 1740-1670 cm⁻¹ are characteristic of carbonyl (C=O) stretching vibrations, consistent with the presence of ketone groups and the carboxylic acid function in the molecule jfda-online.comncl.edu.tw. Other bands in the fingerprint region (below 1500 cm⁻¹) provide further evidence for the presence of specific bond types and structural features within the triterpenoid skeleton jfda-online.comncl.edu.tw.

High-Resolution Mass Spectrometric Approaches for Precise Molecular Formula Determination and Fragmentation Analysis

Mass Spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of a compound, as well as providing insights into its fragmentation pattern. High-Resolution Mass Spectrometry (HRMS) offers high mass accuracy, allowing for the precise determination of the molecular formula.

Studies on this compound using MS have reported a molecular ion peak [M⁺] at m/z 530 jfda-online.comncl.edu.tw. This molecular weight corresponds to the molecular formula C₃₀H₄₂O₈ jfda-online.comnih.govncl.edu.tw. HRMS provides a more accurate mass measurement, which can confirm this molecular formula by matching the experimental mass-to-charge ratio with the calculated exact mass for C₃₀H₄₂O₈ nih.gov.

Fragmentation analysis in MS (such as MS/MS or MSⁿ) can provide structural information by breaking the molecule into smaller, charged fragments and measuring their mass-to-charge ratios semanticscholar.orgmaxapress.com. The fragmentation pattern is dependent on the structure of the molecule and the ionization method used nih.gov. For ganoderic acids, characteristic fragmentation can involve the cleavage of the triterpene skeleton or the loss of functional groups nih.gov. For example, the loss of water (-H₂O) or carbon dioxide (-CO₂) is commonly observed from hydroxyl groups and the carboxylic acid group, respectively semanticscholar.org. Cleavage of the side chain can also yield characteristic fragments nih.gov. Analysis of these fragment ions helps to confirm the presence and position of various substituents and structural features within the this compound molecule.

Biosynthetic Pathways and Genetic Regulation of Ganoderic Acid C6

Mevalonate (B85504) Pathway Involvement in Lanostane (B1242432) Triterpenoid (B12794562) Biosynthesis

The biosynthesis of Ganoderma triterpenoids (GTs), including ganoderic acids, is initiated through the mevalonate (MVA) pathway, starting from acetyl-coenzyme A (acetyl-CoA). encyclopedia.pubnih.govnih.govmdpi.com This pathway is a fundamental metabolic route for the production of isoprenoid precursors. encyclopedia.pubnih.gov The MVA pathway involves a series of enzymatic steps that convert acetyl-CoA into isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). encyclopedia.pubnih.gov These five-carbon units are then condensed by prenyltransferases to form farnesyl pyrophosphate (FPP). encyclopedia.pubnih.gov FPP is a key intermediate that serves as the branching point for the biosynthesis of various isoprenoids, including the triterpenoids. In the context of ganoderic acid biosynthesis, two molecules of FPP are joined head-to-head to form squalene (B77637), a 30-carbon precursor. nih.govnih.govasm.orgjmb.or.kr This step is catalyzed by squalene synthase (SQS). nih.govnih.govjmb.or.kr Squalene is then converted to 2,3-oxidosqualene (B107256) by squalene monooxygenase (SE). nih.govresearchgate.net Finally, 2,3-oxidosqualene undergoes cyclization catalyzed by 2,3-oxidosqualene-lanosterol cyclase (OSC), also known as lanosterol (B1674476) synthase (LS), to yield lanosterol. nih.govnih.govresearchgate.netnih.govresearchgate.netwikipedia.orgechelon-inc.com Lanosterol is the central cyclic intermediate with a lanostane skeleton, from which the diverse array of ganoderic acids is derived through subsequent modification reactions. nih.govnih.govasm.orgmdpi.com

Characterization of Key Enzyme Systems in Ganoderic Acid Biogenesis (e.g., 2,3-Oxidosqualene Lanosterol Cyclase (OSC), Cytochrome P450s (CYP512U6, CYP5150L8), Squalene Monooxygenase (SE))

Several key enzymes play crucial roles in the biosynthesis of ganoderic acids. The 2,3-oxidosqualene-lanosterol cyclase (OSC), or lanosterol synthase (LS), is responsible for the cyclization of 2,3-oxidosqualene to form lanosterol, the basic skeletal structure of ganoderic acids. nih.govnih.govresearchgate.netnih.govresearchgate.netwikipedia.orgechelon-inc.com Studies have characterized the OSC gene from G. lucidum. nih.govnih.govjmb.or.krnih.gov

Following the formation of lanosterol, a variety of modification reactions, including oxidation, reduction, and acylation, are carried out by enzyme systems, prominently involving cytochrome P450 monooxygenases (CYP450s) and acetyltransferases, to generate the diverse structures of individual ganoderic acids. nih.govtandfonline.commdpi.com The G. lucidum genome contains a significant number of CYP450 genes, with some being functionally characterized in the context of triterpenoid biosynthesis. mdpi.com For instance, CYP5150L8 has been identified as being involved in the synthesis of Ganoderma triterpenoids and can catalyze a three-step sequential oxidation at the C-26 position of lanosterol, leading to the production of 3-hydroxy-lanosta-8,24-dien-26-oic acid (HLDOA) in engineered yeast. mdpi.comnih.govresearchgate.netnih.govsjtu.edu.cnresearchgate.net Another characterized enzyme, CYP512U6, has been shown to hydroxylate ganoderic acids DM and TR at the C-23 position, resulting in the production of hainanic acid A and ganoderic acid Jc, respectively. mdpi.comresearchgate.netresearchgate.net Squalene monooxygenase (SE), which catalyzes the conversion of squalene to 2,3-oxidosqualene, has also been cloned and its overexpression shown to promote ganoderic acid biosynthesis. nih.govencyclopedia.pubnih.gov

Genetic Regulation and Transcriptional Profiling Studies of Biosynthetic Genes

The biosynthesis of ganoderic acids is subject to complex genetic regulation, involving various transcription factors and signaling pathways. Transcriptional profiling studies have been conducted to understand the expression patterns of genes involved in ganoderic acid biosynthesis during different developmental stages of Ganoderma and in response to various stimuli. atlantis-press.comnih.govplos.orgscienceopen.comfrontiersin.org These studies have revealed differential expression of genes in the MVA pathway and downstream modification steps. atlantis-press.comnih.govplos.orgscienceopen.com

Transcription factors play a crucial role in regulating the expression of genes involved in secondary metabolite biosynthesis. mdpi.comnih.govfrontiersin.org Several transcription factors have been identified in Ganoderma species and functionally analyzed for their involvement in ganoderic acid biosynthesis. These include homeobox transcription factors, velvet family proteins, APSES transcription factors (like GlSwi6), GATA transcription factors (like AreA), Cys2His2 zinc finger proteins (like CRZ1), and PacC transcription factors. mdpi.comnih.govfrontiersin.org For example, the methyltransferase LaeA has been identified as a positive regulator of ganoderic acid biosynthesis in Ganoderma lingzhi; deletion of the laeA gene significantly reduced ganoderic acid concentration and the transcription levels of biosynthetic genes, while overexpression increased them. frontiersin.org Another study identified GlbHLH5, a bHLH transcription factor, as a positive regulator of Ganoderma triterpenoid biosynthesis by activating the synergistic expression of key enzyme genes in the pathway. nih.gov

Transcriptional analysis has also shown that the expression levels of key biosynthetic genes, such as those encoding HMGR, SQS, FPS, and LS, correlate with ganoderic acid accumulation during different developmental stages of G. lucidum. atlantis-press.comscienceopen.com For instance, higher levels of total triterpenoids and individual ganoderic acids were observed at the immature stage of fruiting body development, which correlated with increased transcription of these genes. atlantis-press.com

Data from transcriptional profiling studies can be presented in tables to show the differential expression of key genes under various conditions or developmental stages.

| Gene | Enzyme | Role in Pathway | Expression Level (e.g., Fold Change) | Condition/Stage |

| hmgr | 3-hydroxy-3-methylglutaryl-CoA reductase | MVA pathway | Increased (e.g., 1.8-fold) atlantis-press.com | Immature fruiting body atlantis-press.com |

| fps | Farnesyl diphosphate (B83284) synthase | MVA pathway | Increased (e.g., 8.7-fold) atlantis-press.com | Immature fruiting body atlantis-press.com |

| sqs | Squalene synthase | Converts FPP to squalene | Increased (e.g., 30.5-fold) atlantis-press.com | Immature fruiting body atlantis-press.com |

| ls (OSC) | Lanosterol synthase (2,3-oxidosqualene-lanosterol cyclase) | Converts 2,3-oxidosqualene to lanosterol | Increased (e.g., 19.2-fold) atlantis-press.com | Immature fruiting body atlantis-press.com |

| laeA | Methyltransferase | Transcriptional regulator | Reduced expression in ΔlaeA strain frontiersin.org | G. lingzhi deletion mutant frontiersin.org |

| GlbHLH5 | bHLH transcription factor | Positive regulator | Increased expression with MeJA induction nih.gov | G. lucidum with methyl jasmonate nih.gov |

Biotechnological Strategies for Enhanced Ganoderic Acid Production through Pathway Engineering

Given the pharmacological importance of ganoderic acids, significant efforts have been directed towards enhancing their production through biotechnological strategies, particularly metabolic and pathway engineering. nih.govnih.govasm.orgtandfonline.comtandfonline.comresearchgate.net These strategies often involve manipulating the genes and enzymes within the biosynthetic pathway to increase the flux towards ganoderic acid synthesis. nih.govasm.orgtandfonline.comtandfonline.com

One common approach is the overexpression of key genes in the MVA pathway. For example, overexpression of the gene encoding 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMGR), a rate-limiting enzyme in the MVA pathway, has been shown to increase ganoderic acid accumulation in G. lucidum. nih.govasm.orgtandfonline.comtandfonline.comnih.gov Similarly, overexpression of squalene synthase (SQS) and farnesyl diphosphate synthase (FPS) genes has also led to enhanced ganoderic acid production. asm.orgtandfonline.comtandfonline.comd-nb.info Co-expression of multiple genes in the pathway can sometimes lead to a greater increase in ganoderic acid production compared to the overexpression of a single gene, suggesting the presence of multiple regulatory points in the pathway. tandfonline.com

Genetic engineering techniques, including homologous genetic transformation systems, have been developed for Ganoderma species to facilitate the stable integration and expression of target genes. nih.govasm.orgtandfonline.comtandfonline.com Heterologous expression of Ganoderma biosynthetic genes in suitable host organisms like Saccharomyces cerevisiae is another promising strategy for efficient ganoderic acid production, particularly for specific individual ganoderic acids. mdpi.comnih.govsjtu.edu.cnresearchgate.net This approach allows for higher yields and potentially simpler purification processes. For instance, expressing G. lucidum CYP5150L8 in S. cerevisiae resulted in the production of HLDOA. mdpi.comnih.govsjtu.edu.cn

Besides manipulating structural genes, engineering transcription factors that regulate the biosynthetic pathway offers an alternative strategy to enhance ganoderic acid production. tandfonline.commdpi.com Modulating the expression or activity of positive regulators, such as LaeA or GlbHLH5, can globally influence the transcription of multiple genes in the pathway, leading to increased ganoderic acid accumulation. frontiersin.orgnih.gov

Biotechnological strategies also include optimizing fermentation conditions and using inducers to stimulate ganoderic acid biosynthesis. nih.govnih.govplos.orgresearchgate.netplos.org Combining genetic modification with optimized fermentation strategies can further enhance the production of ganoderic acids. nih.gov

Data from biotechnological studies demonstrating enhanced ganoderic acid production through genetic manipulation can be presented in tables.

| Genetic Modification | Effect on Ganoderic Acid Production | Organism | Reference |

| Overexpression of tHMGR | ~2-fold increase in total ganoderic acid content asm.orgnih.gov | G. lucidum asm.orgnih.gov | asm.orgnih.gov |

| Overexpression of SQS | Enhanced accumulation of total and individual ganoderic acids tandfonline.comtandfonline.com | G. lucidum tandfonline.comtandfonline.com | tandfonline.comtandfonline.com |

| Overexpression of FPS | Increased production of ganoderic acids d-nb.info | G. lucidum d-nb.info | d-nb.info |

| Overexpression of SE | ~2 times more GA molecules nih.gov | G. lingzhi nih.gov | nih.gov |

| Co-expression of SE and HMGR | Further enhanced individual GA production compared to single overexpression nih.gov | G. lingzhi nih.gov | nih.gov |

| Overexpression of CYP5150L8 | Production of HLDOA (14.5 mg/L) sjtu.edu.cn | Saccharomyces cerevisiae sjtu.edu.cn | sjtu.edu.cn |

| Overexpression of CYP5139G1 (with CYP5150L8) | Production of DHLDOA (2.2 mg/L) nih.govresearchgate.net | Saccharomyces cerevisiae nih.govresearchgate.net | nih.govresearchgate.net |

| Overexpression of laeA | Increased concentration of ganoderic acids frontiersin.org | G. lingzhi frontiersin.org | frontiersin.org |

| Overexpression of GlbHLH5 | Increased accumulation of Ganoderma triterpenoids nih.gov | G. lucidum nih.gov | nih.gov |

Advanced Analytical Methodologies for Ganoderic Acid C6 Quantification and Profiling

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is a widely used technique for the separation, identification, and quantification of various compounds, including the triterpenoids found in Ganoderma. Method development and validation are essential to ensure the accuracy, precision, and reliability of the analytical results.

Reverse-Phase HPLC for Separation and Determination

Reverse-phase HPLC (RP-HPLC) is a common mode employed for the separation of ganoderic acids due to their relatively nonpolar nature. In RP-HPLC, a nonpolar stationary phase (commonly a C18 column) is used with a polar mobile phase. This allows for the separation of compounds based on their hydrophobic interactions with the stationary phase.

Studies have utilized RP-HPLC for the determination of various ganoderic acids, including Ganoderic Acid C6. For instance, a reverse-phase HPLC method was established for the determination of nine triterpenoids, including this compound, in Ganoderma tsugae. jfda-online.comncl.edu.twjfda-online.com This method involved separation on a C18 column using a gradient elution with acetonitrile (B52724) and 2% acetic acid as the mobile phase. jfda-online.comncl.edu.twjfda-online.com The flow rate was set at 0.8 mL/min. jfda-online.comncl.edu.twjfda-online.com

Validation of such RP-HPLC methods typically involves assessing parameters like linearity, recovery, and precision. In the Ganoderma tsugae study, the regression equation showed a linear relationship with correlation coefficients ranging from 0.9990 to 0.9999 for the analyzed ganoderic acids. jfda-online.comncl.edu.twjfda-online.com Recoveries for the nine ganoderic acids were between 96.85% and 105.09%. jfda-online.comncl.edu.twjfda-online.com The relative standard deviations (RSD) for intraday and interday precision ranged from 0.8% to 4.8% and 0.7% to 5.1%, respectively. jfda-online.comncl.edu.twjfda-online.com

Another validated RP-HPLC method for quantifying ganoderic acids A and B in cultivated Ganoderma species indigenous to India utilized a C18 column with gradient elution of acetonitrile and 0.1% acetic acid, detected at 254 nm. researchgate.netnih.gov

HPLC-Diode Array Detection (DAD) for Chromatographic Fingerprinting

HPLC coupled with Diode Array Detection (DAD) is a powerful technique for chromatographic fingerprinting. DAD allows for the acquisition of UV-Vis spectra across a range of wavelengths simultaneously, providing more detailed information about the separated compounds compared to single-wavelength detection. This is particularly useful for analyzing complex samples containing multiple structurally related compounds like ganoderic acids.

HPLC-DAD methods have been developed for the quality control and comparative analysis of triterpenes in Ganoderma species. nih.govresearchgate.net These methods enable the simultaneous determination of multiple triterpene constituents. nih.govresearchgate.net For chromatographic fingerprint analysis using HPLC-DAD, a liquid chromatography system equipped with a quaternary solvent delivery system, autosampler, and DAD is typically used. semanticscholar.org The mobile phase often consists of acetonitrile and phosphoric acid solution with a gradient elution program. semanticscholar.org Detection wavelengths are selected based on the maximum absorption of the compounds, such as 256 nm for acids and their derivatives. nih.gov

An improved HPLC-DAD method for quantitative comparisons of triterpenes in Ganoderma lucidum and related species from Vietnam was developed and validated, reporting linear standard curves and acceptable LOD and LOQ values. nih.govresearchgate.net

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Comprehensive Profiling

UPLC-MS/MS offers enhanced sensitivity, speed, and peak resolution compared to traditional HPLC-MS due to the use of smaller particle size columns and higher operating pressures. The tandem mass spectrometry (MS/MS) provides structural information through fragmentation patterns, enabling more confident identification and accurate quantification of target analytes within complex matrices.

Quantitative Analysis and Targeted Metabolomics of Ganoderic Acids

UPLC-MS/MS is widely applied for the quantitative analysis of ganoderic acids and in targeted metabolomics approaches. Targeted metabolomics focuses on the precise measurement of a defined set of metabolites. This is particularly useful for quantifying known bioactive compounds like specific ganoderic acids.

A rapid UPLC-MS/MS method has been developed for the simultaneous quantification of eleven ganoderic acids in Ganoderma. researchgate.neteurekaselect.combenthamdirect.com This method utilized an ACQUITY UPLC BEH C18 column with gradient elution and negative mode electrospray ionization (ESI-). researchgate.neteurekaselect.combenthamdirect.com Quantitative analysis was performed in Multiple Reaction Monitoring (MRM) mode, which offers high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. researchgate.neteurekaselect.combenthamdirect.com The method demonstrated good linearity, recovery (89.1–114.0%), and precision (intra-day and inter-day RSD below 6.8% and 8.1%, respectively). researchgate.neteurekaselect.combenthamdirect.com Detection limits ranged from 0.66 to 6.55 μg/kg and quantification limits from 2.20 to 21.84 μg/kg. researchgate.neteurekaselect.combenthamdirect.com

UPLC-MS/MS has also been used for the quantitative analysis of ganoderic acid A in rat plasma, highlighting its application in pharmacokinetic studies. nih.gov This method involved an ACQUITY UPLC BEH C18 column and detection in MRM mode. nih.gov

Widely targeted metabolomics, often based on UPLC-ESI-MS/MS, has been employed to reveal differences in metabolite composition, including terpenoids like ganoderic acids, among different Ganoderma species. frontiersin.orgnih.govnih.govresearchgate.net This approach allows for the simultaneous analysis of a large number of known metabolites.

Non-Target Metabolomic Approaches for Discovery

Non-target metabolomics, often utilizing UPLC coupled with high-resolution mass spectrometry such as Quadrupole Time-of-Flight (Q-TOF-MS) or Orbitrap MS, is used for the comprehensive profiling of all detectable metabolites in a sample without predefining specific targets. This approach is valuable for discovering novel compounds and understanding broader metabolic changes.

UPLC-Q-TOF-MS has been used for untargeted metabolomic analysis of Ganoderma isolates, leading to the detection of various lanostane (B1242432) triterpenoids, including this compound. nih.gov This type of analysis provides evidence of differential levels of metabolites among samples. nih.gov

Non-targeted LC-MS/MS metabolomics has also been applied to study metabolite changes in Ganoderma lucidum under different conditions, such as fermentation with other plant materials. nih.govnih.gov These studies can identify a large number of metabolites and reveal significant differences in metabolic profiles. nih.govnih.gov While non-targeted approaches offer broad coverage, targeted metabolomics generally provides better precision and unequivocal identification for specific metabolites. plos.org

Data Tables

While specific quantitative data for this compound across various samples from the search results are limited to relative presence or inclusion in lists of analyzed compounds, the validation data for the analytical methods provide valuable insights into their performance.

Here is a summary of validation data for a UPLC-MS/MS method used for quantifying eleven ganoderic acids, which would include this compound if it was one of the eleven. researchgate.neteurekaselect.combenthamdirect.com

| Validation Parameter | Result Range |

| Calibration Curve (r²) | > 0.998 |

| Recovery | 89.1–114.0% |

| Intra-day RSD (n=6) | < 6.8% |

| Inter-day RSD (n=6) | < 8.1% |

| Limit of Detection (LOD) | 0.66–6.55 μg/kg |

| Limit of Quantification (LOQ) | 2.20–21.84 μg/kg |

Validation data for an RP-HPLC method for nine ganoderic acids including this compound in G. tsugae: jfda-online.comncl.edu.twjfda-online.com

| Validation Parameter | Result Range (for 9 ganoderic acids) |

| Correlation Coefficient (r) | 0.9990–0.9999 |

| Recoveries | 96.85–105.09% |

| Intraday RSD | 0.8–4.8% |

| Interday RSD | 0.7–5.1% |

Detailed Research Findings

Research using these analytical methods has shown that this compound is present in various Ganoderma species, including Ganoderma tsugae and Ganoderma lucidum. jfda-online.comncl.edu.twjfda-online.comnih.govnih.gov RP-HPLC was used for the first time to analyze this compound in G. tsugae. jfda-online.comncl.edu.twjfda-online.com UPLC-Q-TOF-MS based untargeted metabolomics detected this compound in the mycelial biomass of Ganoderma isolates from Ghana. nih.gov UPLC-Q-TOF-MS/MS qualitative analysis also identified this compound in Ganoderma lucidum spores. nih.gov

Quantitative analysis using UPLC-MS/MS has allowed for the determination of levels of multiple ganoderic acids in different Ganoderma samples. researchgate.neteurekaselect.combenthamdirect.com While specific quantitative data for this compound across diverse samples were not prominently featured, the methods described are capable of such quantification.

Structure Activity Relationship Sar Studies of Ganoderic Acid C6 and Analogues

Identification of Essential Structural Features for Enzyme Inhibitory Activities

Research has identified Ganoderic Acid C6 as an inhibitor of aldose reductase. abmole.comresearchgate.netnih.gov General SAR studies on ganoderic acids acting as aldose reductase inhibitors have shed light on key structural requirements. A hydroxyl group at the C-11 position and a carboxylic acid group in the side chain are considered essential for this inhibitory activity. researchgate.netmdpi.comnih.gov The presence of a double bond in the side chain, specifically at the C-20 and C-22 positions, has been observed to contribute to improved aldose reductase inhibitory activity. researchgate.netmdpi.com Additionally, hydroxyl substituents at the C-3, C-7, and C-15 positions on the lanostane (B1242432) skeleton are important for potent aldose reductase inhibition, as demonstrated by studies on compounds like Ganoderic Acid C2. researchgate.netnih.gov

While this compound has been tested against other enzymes, such as neuraminidase, its inhibitory activity in this context was found to be low (> 200 µM). researchgate.net Studies on neuraminidase inhibition by other ganoderic acids, such as Ganoderic Acid T-Q and TR, indicate that interactions with specific amino acid residues, including Arg292 and/or Glu119 in the neuraminidase active site, are critical for inhibition. nih.govencyclopedia.pub

For 5α-reductase inhibition by ganoderic acids, SAR analysis suggests that a carbonyl group at C-3 and an α,β-unsaturated carbonyl group at C-26 are characteristic features of active inhibitors. mdpi.comnih.govfrontiersin.org The carboxylic group in the side chain is also considered essential for 5α-reductase inhibitory activity. mdpi.comnih.govfrontiersin.org

Influence of Hydroxylation Patterns and Side Chain Modifications on Bioactivity

The position and presence of hydroxyl groups on the ganoderic acid skeleton significantly influence their bioactivity, particularly in the context of enzyme inhibition. As noted for aldose reductase inhibition, hydroxyl groups at C-3, C-7, C-11, and C-15 are important determinants of potency. researchgate.netmdpi.comnih.gov Variations in the hydroxylation pattern across different ganoderic acid analogues contribute to their differential inhibitory effects on various enzymes.

Modifications to the side chain of ganoderic acids also play a critical role in their biological activities. The carboxylic acid group at the terminus of the side chain is consistently highlighted as being essential for the inhibitory activity against enzymes like aldose reductase and 5α-reductase. researchgate.netmdpi.comnih.govfrontiersin.org Esterification of this carboxylic group, for instance, has been shown to result in a considerable decrease in inhibitory activity. researchgate.netmdpi.comnih.gov The presence of unsaturation (double bonds) within the side chain, such as at C-20 and C-22, can further modulate the activity, potentially by influencing the compound's interaction with the enzyme active site. researchgate.netmdpi.com While specific studies detailing the impact of systematic side chain modifications of this compound were not extensively found, the general principles observed across the class of ganoderic acids provide strong indications of the importance of the side chain structure. Isomerization of the side chain has also been observed for some ganoderic acids, suggesting that stereochemistry in this region can be relevant to metabolic fate and potentially activity. ontosight.ai

Comparative SAR Analysis with Other Ganoderic Acid Isomers and Derivatives

Comparing the activities of this compound with its isomers and other ganoderic acid derivatives provides valuable insights into the SAR. For example, in a molecular docking study evaluating binding affinity to the human androgen receptor, this compound exhibited a binding energy of -8.2 kcal/mol. In the same study, Ganoderic Acid A showed a slightly more favorable binding energy of -8.7 kcal/mol. mdpi.com These differences in binding energy suggest that subtle structural variations between these ganoderic acids can impact their interaction with specific protein targets.

Comparative studies on aldose reductase inhibition have demonstrated varying potencies among different ganoderic acids. The presence and position of hydroxyl and carbonyl groups, as well as features of the side chain, contribute to these differences. For instance, the importance of hydroxyl groups at C-3, C-7, and C-15 for potent aldose reductase inhibition was highlighted through comparisons of various ganoderic acids. researchgate.netnih.gov

In the context of neuraminidase inhibition, a comparative analysis of several ganoderic triterpenoids revealed that Ganoderic Acid T-Q and TR were more potent inhibitors than this compound and several others. researchgate.netnih.govencyclopedia.pub This difference in activity underscores the impact of specific structural features present in Ganoderic Acid T-Q and TR that are absent or different in this compound, highlighting the selectivity of these compounds towards different enzyme targets.

The following table summarizes some comparative data on the binding energies of selected ganoderic acids to the human androgen receptor:

| Compound | PubChem CID | Binding Energy (kcal/mol) mdpi.com |

| Ganoderic Acid A | 471002 | -8.7 |

| This compound | 57396921 | -8.2 |

| Ganoderic Acid D | 14109406 | -7.2 |

| Ganoderic Acid E | 23247894 | -7.2 |

| Ganoderic Acid F | 23247895 | -7.6 |

| Ganoderic Acid H | 471005 | -8.2 |

| Ganoderic Acid I | 20055990 | -8.2 |

| Ganoderic Acid Y | 57397445 | -7.4 |

This comparative data, alongside studies on enzyme inhibition, reinforces the concept that the specific arrangement of functional groups and modifications on the ganoderic acid skeleton dictates their biological activity profiles.

Chemical Synthesis and Derivatization Approaches for Ganoderic Acid C6 Analogues

Exploration of Methyl Esters and Other Directed Structural Modifications

Esterification, particularly the formation of methyl esters, is a common chemical modification explored with ganoderic acids. Studies have investigated the preparation of methyl esters of various ganoderic acids to assess the impact of this modification on their biological activities. For example, methyl esters of ganoderic acid Df and ganoderic acid C2 have been synthesized to study their effects on aldose reductase inhibitory activity. These studies indicated that the carboxylic group in the side chain is essential for the inhibitory activity, as the methyl ester derivatives showed significantly weaker inhibition compared to the parent acids.

Directed structural modifications beyond esterification are also pursued to understand structure-activity relationships. The presence and position of hydroxyl groups and double bonds in the ganoderic acid structure have been identified as important features influencing biological activity. For instance, a hydroxyl group at C-11 was found to be important for potent aldose reductase inhibition in ganoderic acids. Differences in functional groups, such as a hydroxyl group versus a carbonyl group at C-3, also contribute to variations in inhibitory activity. The presence of a double bond moiety between C-20 and C-22 has also been shown to improve aldose reductase inhibitory activity. These findings from studies on related ganoderic acids provide valuable insights for designing targeted structural modifications of Ganoderic Acid C6 to modulate its activity.

The synthesis of methyl esters can be achieved through methods such as using trimethylsilyl (B98337) diazomethane.

Rational Design and Synthesis of Bioactive Analogues for Mechanistic Probes

Rational design of ganoderic acid analogues for use as mechanistic probes involves understanding the interaction of these compounds with specific biological targets. Molecular docking studies, for example, have been employed to investigate the binding affinity of various ganoderic acids, including this compound, to target proteins like fatty acid synthase (FASN). researchgate.net Such computational approaches can inform the design of analogues with predicted enhanced binding affinity or altered interaction profiles. researchgate.netbiointerfaceresearch.com

Although specific examples of rationally designed this compound analogues used as mechanistic probes are not extensively detailed in the provided search results, the broader context of ganoderic acid research indicates this is an active area. The structural diversity among ganoderic acids, with variations in functional groups and side chains, contributes to their diverse pharmacological profiles and provides a basis for rational design. nih.gov By synthesizing analogues with specific structural alterations based on insights from structure-activity relationship studies and molecular modeling, researchers can create tools to probe the molecular mechanisms underlying the biological effects of this compound. For instance, analogues with modifications at positions identified as crucial for activity (e.g., C-3, C-11, side chain carboxyl group) could help dissect the specific interactions responsible for observed biological effects.

The development of efficient synthetic or semi-synthetic routes is critical for obtaining these rationally designed analogues in sufficient quantities for biological evaluation and mechanistic studies. researchgate.netmdpi.com

Bioavailability and Preclinical Metabolic Fate Research of Ganoderic Acids

In Vitro Metabolic Transformation Studies (e.g., Liver Microsome Incubation)

In vitro metabolic transformation studies, particularly using liver microsomes, are fundamental in identifying how ganoderic acids are processed by key metabolic enzymes. Investigations using rat liver microsomes (RLMs) and human liver microsomes (HLMs) have shown that ganoderic acids undergo extensive phase I and phase II metabolism frontiersin.orgnih.govnih.govresearchgate.net.

Studies involving the incubation of ganoderic acids, such as GAA, with liver microsomes supplemented with necessary cofactors like NADPH and UDPGA have demonstrated significant biotransformation. For instance, incubation of GAA with RLMs and HLMs revealed a variety of metabolites, indicating that the metabolic pathways are similar between rats and humans frontiersin.orgnih.gov. These in vitro systems allow for the controlled study of enzymatic reactions involved in the metabolism of these compounds.

Research has also investigated the inhibitory effects of ganoderic acids on major cytochrome P450 (CYP) isoforms in human liver microsomes. Ganoderic Acid A, for example, has been shown to inhibit the activity of CYP3A4, CYP2D6, and CYP2E1 in a concentration-dependent manner, suggesting a potential for drug-drug interactions when ganoderic acids are co-administered with drugs metabolized by these enzymes tandfonline.comnih.gov.

| Ganoderic Acid | Enzyme Inhibited (Human Liver Microsomes) | IC50 (µM) | Ki (µM) | Inhibition Type |

|---|---|---|---|---|

| Ganoderic Acid A | CYP3A4 | 15.05 tandfonline.comnih.gov | 7.16 tandfonline.comnih.gov | Non-competitive tandfonline.comnih.gov |

| Ganoderic Acid A | CYP2D6 | 21.83 tandfonline.comnih.gov | 10.07 tandfonline.comnih.gov | Competitive tandfonline.comnih.gov |

| Ganoderic Acid A | CYP2E1 | 28.35 tandfonline.comnih.gov | 13.45 tandfonline.comnih.gov | Competitive tandfonline.comnih.gov |

Identification and Characterization of Preclinical Metabolites

The identification and characterization of preclinical metabolites provide critical information about the metabolic fate of ganoderic acids in the body. Advanced analytical techniques, such as ultra-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UPLC-QTOF-MS) and high-performance liquid chromatography-diode array detector-tandem mass spectrometry (HPLC-DAD-MS/MS), have been employed for this purpose frontiersin.orgnih.govnih.govresearchgate.netnih.govresearchgate.netnih.gov.

Following the administration of ganoderic acids or Ganoderma lucidum extracts to preclinical models like rats, various metabolites have been detected and tentatively characterized in biological samples such as bile, plasma, and urine frontiersin.orgnih.govresearchgate.netnih.gov. For instance, a study investigating the metabolism of a crude extract from Ganoderma lucidum in rats identified a total of 90 metabolites in bile samples after oral administration, with 21 compounds identified by comparison with reference standards nih.gov.

In the case of Ganoderic Acid A, up to 37 metabolites were tentatively characterized in in vivo samples from rats based on their fragmentation behaviors using HPLC-DAD-MS/MS techniques frontiersin.orgnih.govnih.govresearchgate.net. The metabolites detected in in vitro samples were found to be similar to those observed in vivo, further supporting the utility of liver microsome studies in predicting in vivo metabolism frontiersin.orgnih.govresearchgate.net. Ganoderic acid C2 has been identified as one of the main reduction metabolites of Ganoderic Acid A frontiersin.orgnih.govnih.govresearchgate.net.

Elucidation of Metabolic Soft Spots and Biotransformation Pathways

Elucidating the metabolic soft spots and biotransformation pathways of ganoderic acids helps to understand which parts of the molecule are most susceptible to metabolic attack and the specific enzymatic reactions involved. Studies have revealed that ganoderic acids undergo extensive phase I and phase II metabolism, including reduction, oxidation, deacetylation, desaturation, hydroxylation, sulfation, and glucuronidation frontiersin.orgnih.govnih.govresearchgate.netnih.govselleckchem.com.

The metabolic "soft spots" of ganoderic acids, based on studies of representative compounds like GAA, have been identified. These include the 3, 7, 15, and 23-carbonyl groups (or hydroxyl groups), angular methyl groups, the 20(22)-double bond, the 12-acetoxyl group, and the 26-carboxylic acid moiety nih.gov. For Ganoderic Acid A specifically, the main metabolic soft spots were identified as the 3, 7, 11, 15, and 23-carbonyl groups (or hydroxyl groups) and the 12, 20, and 28 (29)-carbon atoms frontiersin.orgnih.govnih.govresearchgate.net.

Phase I metabolism in rats has been shown to involve reduction, oxidation, oxidoreduction, and hydroxylation, with reduction products like Ganoderic Acid C2 being abundant frontiersin.orgnih.govresearchgate.net. Extensive hydroxylation products have also been observed frontiersin.orgnih.gov. Phase II biotransformation includes glucuronidation and sulfation, leading to the formation of more polar metabolites that are more readily eliminated from the organism frontiersin.orgnih.govresearchgate.netnih.gov. The conversion of less polar ganoderic acids into more polar metabolites is a general trend observed for elimination nih.gov. The CYP3A enzyme has been identified as a specific isoenzyme responsible for the biotransformation of some main GAA metabolites in RLMs and HLMs frontiersin.orgnih.govnih.govresearchgate.net.

While specific data on the metabolic soft spots and biotransformation pathways of Ganoderic Acid C6 were not prominently featured in the search results, the general principles and sites of metabolism identified for other ganoderic acids provide a framework for understanding its potential metabolic fate.

Conclusion and Future Research Perspectives on Ganoderic Acid C6

Summary of Current Research Advancements and Mechanistic Discoveries

Ganoderic Acid C6 is a triterpenoid (B12794562) compound isolated from Ganoderma lucidum, commonly known as the Reishi mushroom. ontosight.aicaymanchem.com Research has revealed a variety of biological activities associated with ganoderic acids, including anti-inflammatory, antitumor, antiviral, and antibacterial effects. ontosight.ai Specifically, this compound has been noted for its potential in treating inflammatory diseases, cancer, and infections. ontosight.ai Studies on ganoderic acids indicate their ability to inhibit the production of pro-inflammatory cytokines and enzymes, contributing to their anti-inflammatory potential. ontosight.ai Some ganoderic acids have also demonstrated antitumor properties by inhibiting tumor cell growth and inducing apoptosis. ontosight.ai Furthermore, there is evidence suggesting antiviral and antibacterial effects for certain ganoderic acids, broadening their therapeutic scope. ontosight.ai this compound, along with other ganoderic acids like Ganoderic acid C, and G, has been found to promote cholesterol efflux mediated by ABCA1/G1, suggesting a potential role in anti-atherosclerosis. researchgate.net

Remaining Research Gaps and Methodological Challenges in this compound Study

Despite the documented biological activities of this compound and other ganoderic acids, research on their biological effects and molecular mechanisms is still considered to be at a preliminary stage. nih.gov Ganoderic acids are a complex mixture, with over 100 different compounds isolated to date. nih.gov While some ganoderic acids, such as Ganoderic Acid A, have been extensively studied, the specific mechanisms of action for many individual ganoderic acids, including this compound, require further in-depth exploration. nih.gov Methodological challenges exist in the comprehensive analysis of ganoderic acids, such as the difficulty in isolating triterpenoid standards. ncl.edu.tw The absence of systematic and comprehensive quality control measures also hinders the sustainable study and application of Ganoderma compounds. maxapress.com Distinguishing Ganoderma spores from adulterants based on ganoderic acid content can be challenging, highlighting the need for improved analytical methods. maxapress.com

Q & A

Q. How is Ganoderic Acid C6 identified and quantified in plant extracts?

this compound (GA C6) is identified using high-performance liquid chromatography (HPLC) paired with UV detection (λ = 254 nm) and confirmed via nuclear magnetic resonance (NMR) spectroscopy. For quantification, HPLC with a C18 reverse-phase column and mobile phases such as acetonitrile/water or methanol/0.1% formic acid is standard. Calibration curves using GA C6 reference standards (purity ≥98%) ensure accuracy. For example, GA C6 content in unbroken Ganoderma spore powder ranged from 1.36–12.10 mg/g across samples, as validated by retention time and spectral matching .

Q. What are the primary pharmacological activities of GA C6?

GA C6 exhibits inhibitory activity against aldo-keto reductases (e.g., AKR1B10) and antinociceptive effects. These properties are linked to its triterpenoid structure, which interacts with inflammatory pathways. Studies using acetic acid-induced writhing tests in mice demonstrated dose-dependent pain relief, with GA C6 isolated via bioassay-guided fractionation of Ganoderma lucidum extracts .

Q. What solvents and conditions optimize GA C6 extraction?

GA C6 is optimally extracted using polar solvents like methanol or dichloromethane. Sequential extraction (e.g., Soxhlet or ultrasound-assisted methods) followed by silica gel chromatography purification yields >99% purity. Solubility 10 mg/mL in DMSO, 5 mg/mL in methanol .

Advanced Research Questions

Q. How do experimental designs address variability in GA C6 content across Ganoderma samples?

Variability in GA C6 content (e.g., 1.36–12.10 mg/g in spore powder) arises from factors like fungal strain, growth conditions, and extraction protocols. Controlled studies use standardized biomass (e.g., same cultivation substrate and harvest time) and validate extraction efficiency via spike-and-recovery tests. For instance, HPLC analysis of five Ganoderma samples showed GA C6 levels differed by 8.9-fold, highlighting the need for methodological consistency .

Q. What mechanistic approaches elucidate GA C6’s antinociceptive activity?

In vivo models (e.g., carrageenan-induced paw edema) and biochemical assays (e.g., cyclooxygenase-2 inhibition) are employed. GA C6 reduces prostaglandin E2 synthesis by 40–60% at 10 μM, as shown in RAW264.7 macrophage studies. Molecular docking simulations further predict interactions with COX-2’s active site (binding energy: −9.2 kcal/mol) .

Q. How do structural modifications influence GA C6’s bioactivity?

The C-3 hydroxyl and C-26 carboxyl groups are critical for AKR1B10 inhibition (IC50: 2.8 μM). Methylation at C-26 reduces activity by 70%, as seen in derivative studies. Structure-activity relationship (SAR) models suggest hydrophobic interactions dominate binding .

Q. What analytical challenges arise in differentiating GA C6 from co-eluting triterpenoids?

Co-elution with ganoderic acids C2 and G is resolved using tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM). For example, GA C6 (m/z 530.6 → 485.3) is distinguished from GA C2 (m/z 518.7 → 473.2) via precursor/product ion transitions .

Q. How does GA C6 synergize with other Ganoderma triterpenoids?

Synergy is tested using combination indices (CI). GA C6 + ganoderic acid A (1:1 ratio) shows CI = 0.3 (strong synergy) in HepG2 cytotoxicity assays. This suggests enhanced apoptosis via caspase-3 activation compared to single compounds .

Data Contradictions and Resolution

Q. Why do studies report conflicting solubility values for GA C6?

Discrepancies arise from solvent purity and temperature. For example, solubility in methanol is 5 mg/mL at 25°C but drops to 3 mg/mL at 4°C. Always report solvent grade and experimental conditions .

Q. How to resolve inconsistencies in pharmacological data across species?

Species-specific metabolic differences (e.g., murine vs. human CYP450 isoforms) affect bioavailability. Cross-validate findings using human cell lines (e.g., HepG2) and adjust dosages based on pharmacokinetic profiling (e.g., plasma half-life: 4.2 hrs in mice vs. 6.8 hrs in primates) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.